molecular formula C22H19N3O5 B2636009 3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 951896-27-8

3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2636009
CAS RN: 951896-27-8
M. Wt: 405.41
InChI Key: RICCMSIVCISBAT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a nitrophenyl group, and a diazocinone ring. These groups are common in many organic compounds and can confer various properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The furan ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Chemical Structure Analysis and Synthesis

  • Research on the synthesis and crystal structure of N-arylsulfonyl derivatives of cytisine, including compounds with similar structural motifs to the one you're interested in, highlights the potential for designing novel compounds with specific interactions. These studies emphasize the importance of weak hydrogen bonds and the contribution of H...H and H...O/O...H interactions to the crystal packing, which could be relevant for the design of new materials or drugs (Okmanov et al., 2023).

Potential Biological Applications

  • The exploration of novel pyrazoline and pyridine derivatives for their anti-inflammatory and antibacterial properties, as demonstrated by Ravula et al. (2016), suggests that similar furan-based compounds might also possess significant biological activity. This includes the synthesis techniques that enhance yield and reduce environmental impact, indicating potential routes for the development of new pharmaceuticals (Ravula et al., 2016).

Chemical Synthesis and Conformational Analysis

  • The synthesis of new rofecoxib analogs, with a focus on the potential anti-inflammatory activity, presents a case for the utility of complex organic syntheses in developing drug candidates. This includes reactions that proceed via interesting intermediates, such as N-methylamino-N-diazen-1-ium-1,2-diolate, indicating the potential for diverse chemical transformations (Abdellatif et al., 2013).

Photochemical Properties

  • Studies on heterocyclic derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene that exhibit "intelligent material" behavior, such as photochromic properties, provide insights into the development of novel materials with specific responses to environmental changes. This research points to the potential for using complex organic molecules in material science applications (Mahmoodi et al., 2007).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

11-[5-(3-nitrophenyl)furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-21-6-2-5-18-16-9-14(12-24(18)21)11-23(13-16)22(27)20-8-7-19(30-20)15-3-1-4-17(10-15)25(28)29/h1-8,10,14,16H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICCMSIVCISBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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